molecular formula C22H21FN2O B5835821 1-(2-fluorobenzoyl)-4-(1-naphthylmethyl)piperazine

1-(2-fluorobenzoyl)-4-(1-naphthylmethyl)piperazine

Cat. No. B5835821
M. Wt: 348.4 g/mol
InChI Key: VSTKPIMDYBVIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzoyl)-4-(1-naphthylmethyl)piperazine, also known as FBNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FBNP is a piperazine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-4-(1-naphthylmethyl)piperazine involves its binding to serotonin receptors, specifically the 5-HT2A receptor. This binding leads to a series of downstream effects that can modulate neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-4-(1-naphthylmethyl)piperazine has been found to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, changes in neuronal activity, and alterations in blood pressure and heart rate. These effects make it a promising candidate for use in a variety of research areas.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2-fluorobenzoyl)-4-(1-naphthylmethyl)piperazine is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of 1-(2-fluorobenzoyl)-4-(1-naphthylmethyl)piperazine is its potential for off-target effects, which can complicate interpretation of results.

Future Directions

There are several potential future directions for research involving 1-(2-fluorobenzoyl)-4-(1-naphthylmethyl)piperazine. One area of interest is the development of more selective compounds that target specific subtypes of serotonin receptors. Additionally, 1-(2-fluorobenzoyl)-4-(1-naphthylmethyl)piperazine and related compounds may have potential therapeutic applications in the treatment of various psychiatric and neurological disorders. Finally, further research is needed to fully understand the mechanisms underlying the effects of 1-(2-fluorobenzoyl)-4-(1-naphthylmethyl)piperazine on neurotransmitter release and neuronal activity.

Synthesis Methods

The synthesis of 1-(2-fluorobenzoyl)-4-(1-naphthylmethyl)piperazine involves a multi-step process that begins with the reaction of 2-fluorobenzoyl chloride with piperazine. This is followed by the addition of 1-naphthylmethylamine to the resulting intermediate, which is then purified to obtain the final product.

Scientific Research Applications

1-(2-fluorobenzoyl)-4-(1-naphthylmethyl)piperazine has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for a specific type of serotonin receptor, making it a useful tool for studying the role of these receptors in various physiological and pathological processes.

properties

IUPAC Name

(2-fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O/c23-21-11-4-3-10-20(21)22(26)25-14-12-24(13-15-25)16-18-8-5-7-17-6-1-2-9-19(17)18/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTKPIMDYBVIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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